molecular formula C25H22FN7O4 B15010421 3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B15010421
M. Wt: 503.5 g/mol
InChI Key: VMVCATQONRQMSF-DICXZTSXSA-N
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Description

3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a morpholine ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid typically involves multiple steps, including the formation of the triazine core, the introduction of the morpholine ring, and the attachment of the fluorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{5-[(Z)-(2-{4-[(4-chlorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid
  • 3-{5-[(Z)-(2-{4-[(4-bromophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Uniqueness

The uniqueness of 3-{5-[(Z)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H22FN7O4

Molecular Weight

503.5 g/mol

IUPAC Name

3-[5-[(Z)-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C25H22FN7O4/c26-18-4-6-19(7-5-18)28-23-29-24(31-25(30-23)33-10-12-36-13-11-33)32-27-15-20-8-9-21(37-20)16-2-1-3-17(14-16)22(34)35/h1-9,14-15H,10-13H2,(H,34,35)(H2,28,29,30,31,32)/b27-15-

InChI Key

VMVCATQONRQMSF-DICXZTSXSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)NC5=CC=C(C=C5)F

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)NC5=CC=C(C=C5)F

Origin of Product

United States

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